3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
Pyrrolopyridines are a class of organic compounds containing a pyrrole ring fused with a pyridine ring . They are part of a broader class of compounds known as heterocyclic compounds, which contain at least one atom other than carbon in their ring structure, usually nitrogen, oxygen, or sulfur .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves complex organic reactions . For instance, one method involves the use of the Pictet–Spengler reaction, which is a chemical reaction used to synthesize tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of pyrrolopyridines consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis
Pyrrolopyridines can undergo various chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in substitution reactions, where one atom or group of atoms is replaced by another .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines can vary depending on their specific structure. For example, they typically have a high melting point and are solid at room temperature . They also tend to be soluble in organic solvents .Scientific Research Applications
Synthesis of Derivatives : The compound serves as a building block in the synthesis of various derivatives. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, similar in structure, allow the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez et al., 2006). Similarly, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved, showcasing the compound's versatility in chemical synthesis (Nechayev et al., 2013).
Electronic Structure and Charge Density Analysis : Investigations into the electronic structure and experimental charge density distribution of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, have been conducted. This research provides insights into the covalent nature of bonds within the pyrrolopyridine skeleton and intermolecular interactions (Hazra et al., 2012).
Development of Antibacterial Agents : Some derivatives synthesized from related compounds have been screened as potential antibacterial agents. This demonstrates the compound's potential in contributing to the development of new medicinal compounds (Abdel-Mohsen & Geies, 2008).
Chemical Reactivity and Stability Studies : Detailed studies on the reactivity and stability of these compounds have been conducted. For example, the reactivity of a derivative, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, was studied using DFT calculations and molecular dynamics simulations, contributing to understanding its potential in various chemical applications (Murthy et al., 2017).
Synthesis of Cyclic Compounds : The compound is used in the synthesis of cyclic compounds like titanocenes, which are investigated for their cytotoxicity, indicating potential applications in medicinal chemistry (Mendez et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory action against certain enzymes .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often results in changes in the function of the target, which can lead to a variety of downstream effects .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been reported to have potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can significantly affect the action of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENLCYJBJNMRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260361 | |
Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190313-79-1 | |
Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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